
1-(4-(2-Hydroxybenzoyl)-1H-pyrazol-1-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(2-Hydroxybenzoyl)-1H-pyrazol-1-yl)ethan-1-one is a complex organic compound characterized by its unique structure, which includes a hydroxybenzoyl group attached to a pyrazole ring
準備方法
The synthesis of 1-(4-(2-Hydroxybenzoyl)-1H-pyrazol-1-yl)ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-hydroxybenzoyl chloride with hydrazine to form the corresponding hydrazone, which is then cyclized to form the pyrazole ring. The final step involves the acetylation of the pyrazole derivative to yield the target compound. Industrial production methods may involve similar steps but are optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems .
化学反応の分析
1-(4-(2-Hydroxybenzoyl)-1H-pyrazol-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine. .
科学的研究の応用
1-(4-(2-Hydroxybenzoyl)-1H-pyrazol-1-yl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying enzyme mechanisms and protein interactions.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes
作用機序
The mechanism of action of 1-(4-(2-Hydroxybenzoyl)-1H-pyrazol-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The hydroxybenzoyl group can form hydrogen bonds with amino acid residues, while the pyrazole ring can participate in π-π interactions, enhancing its binding affinity .
類似化合物との比較
1-(4-(2-Hydroxybenzoyl)-1H-pyrazol-1-yl)ethan-1-one can be compared with similar compounds such as:
Ethanone, 2-hydroxy-1,2-bis(4-methoxyphenyl): This compound has a similar structure but with methoxy groups instead of a pyrazole ring.
Ethanone, 1-(2-hydroxy-4-methoxyphenyl): This compound features a methoxy group on the aromatic ring, which alters its chemical properties and reactivity. The uniqueness of this compound lies in its pyrazole ring, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
61466-61-3 |
|---|---|
分子式 |
C12H10N2O3 |
分子量 |
230.22 g/mol |
IUPAC名 |
1-[4-(2-hydroxybenzoyl)pyrazol-1-yl]ethanone |
InChI |
InChI=1S/C12H10N2O3/c1-8(15)14-7-9(6-13-14)12(17)10-4-2-3-5-11(10)16/h2-7,16H,1H3 |
InChIキー |
VUQDJDLBLKKDOO-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N1C=C(C=N1)C(=O)C2=CC=CC=C2O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


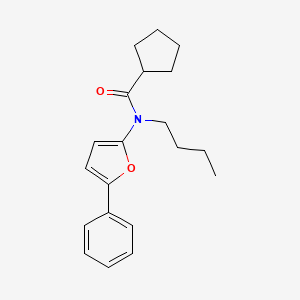

![1-(Chloromethyl)-5-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B12890461.png)
![Cyclopenta[b]pyrrole](/img/structure/B12890464.png)

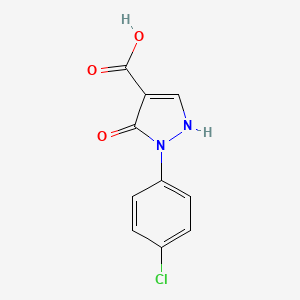
![[2-(1H-Pyrrol-1-yl)benzene-1-sulfinyl]acetonitrile](/img/structure/B12890478.png)
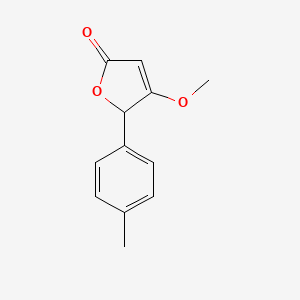
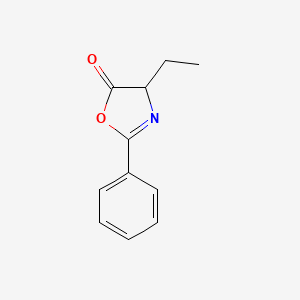
![4-(Chloromethyl)-2-iodobenzo[d]oxazole](/img/structure/B12890487.png)

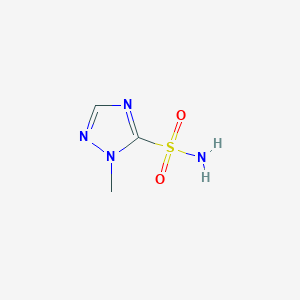

![2-(Difluoromethoxy)benzo[d]oxazole-4-acrylic acid](/img/structure/B12890518.png)
